molecular formula C14H13ClN2O2 B5612442 1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5612442
M. Wt: 276.72 g/mol
InChI Key: GRHFXYKFJKQPQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives, including compounds similar to 1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline, involves various synthetic routes. For instance, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized for potential PET AMPA receptor ligands, showcasing the synthetic versatility of tetrahydroquinoline frameworks (Gao et al., 2006).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a tetrahydroquinoline core, which can be substituted with various functional groups to modulate the compound's properties. The single crystal structure of a potent tetrahydroisoquinoline compound provides insights into the molecular conformation and potential interactions of these derivatives (Gao et al., 2006).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives participate in various chemical reactions, including multicomponent reactions, that allow for the introduction of diverse substituents into the tetrahydroquinoline core. For example, a three-component reaction involving isocyanides and C,N-cyclic N'-acyl azomethine imines leads to tetrazole derivatives containing a tetrahydroisoquinoline skeleton (Soeta et al., 2013).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

(4-chloro-3-methyl-1,2-oxazol-5-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-12(15)13(19-16-9)14(18)17-8-4-6-10-5-2-3-7-11(10)17/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHFXYKFJKQPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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